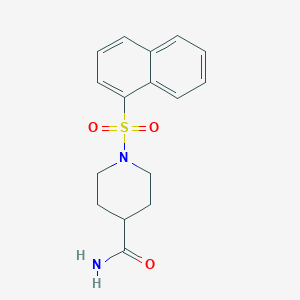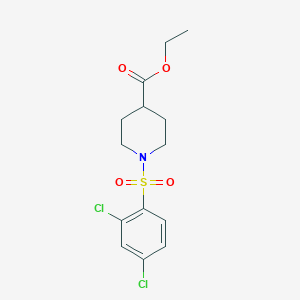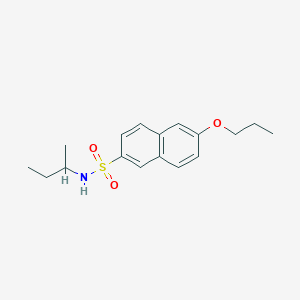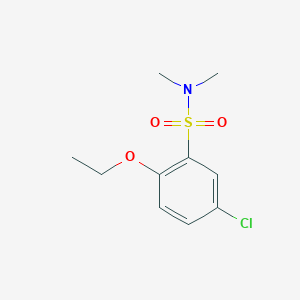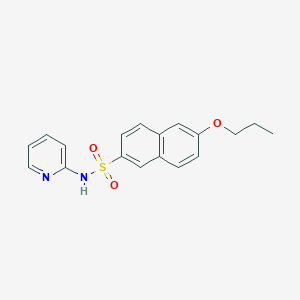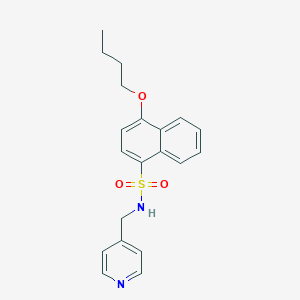
4-ethoxy-N,N,3-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N,N,3-trimethylbenzenesulfonamide, also known as ETS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETS belongs to the class of sulfonamide compounds and has a molecular formula of C12H19NO3S.
科学的研究の応用
4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
In agriculture, 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
作用機序
The mechanism of action of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide is not well understood, but it is believed to inhibit the activity of certain enzymes in fungi and bacteria, leading to their death. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been shown to have minimal toxicity in vitro, but its toxicity in vivo has not been extensively studied. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been shown to have a low affinity for human serum albumin, which may limit its bioavailability in the body.
実験室実験の利点と制限
4-ethoxy-N,N,3-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has several limitations, including its limited bioavailability in the body and its unknown mechanism of action.
将来の方向性
There are several future directions for research on 4-ethoxy-N,N,3-trimethylbenzenesulfonamide, including:
1. Further studies on the mechanism of action of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide, to better understand its potential applications in medicine and agriculture.
2. Studies on the toxicity of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide in vivo, to determine its safety for use in humans and animals.
3. Studies on the potential use of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide in the synthesis of new materials, such as polymers and nanoparticles.
4. Studies on the potential use of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide in the treatment of cancer, to determine its efficacy and safety.
合成法
4-ethoxy-N,N,3-trimethylbenzenesulfonamide can be synthesized through a reaction between 4-ethylbenzenesulfonyl chloride and N, N, 3-trimethylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide as a white solid with a yield of approximately 60%.
特性
分子式 |
C11H17NO3S |
|---|---|
分子量 |
243.32 g/mol |
IUPAC名 |
4-ethoxy-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-5-15-11-7-6-10(8-9(11)2)16(13,14)12(3)4/h6-8H,5H2,1-4H3 |
InChIキー |
QLIPOMUGUKCCOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



